molecular formula C19H18O6 B12740655 Scuteflorin B CAS No. 1151786-07-0

Scuteflorin B

Cat. No.: B12740655
CAS No.: 1151786-07-0
M. Wt: 342.3 g/mol
InChI Key: DSGFOFJMGIHJRZ-VTGFLYEISA-N
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Description

Scuteflorin B is a chemical compound with the molecular formula C19H18O6 and a molecular weight of 342.3426 g/mol . It is a dihydropyranocoumarin derived from the plant Scutellaria lateriflora . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The enantioselective total synthesis of Scuteflorin B involves several steps. One notable method employs a chiral iminium salt to effect an organocatalytic asymmetric epoxidation of xanthyletin . This process achieves high enantioselectivity and yields the desired product in a 14% overall yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Scuteflorin B undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Scuteflorin B has several scientific research applications, including:

    Chemistry: It serves as a model compound for studying dihydropyranocoumarins and their reactivity.

    Biology: It is investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Research explores its potential therapeutic applications, including its role in treating various diseases.

    Industry: It may be used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure and the resulting biological activities

Properties

CAS No.

1151786-07-0

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

[(3R)-2,2-dimethyl-4,8-dioxo-3H-pyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C19H18O6/c1-5-10(2)18(22)24-17-16(21)12-8-11-6-7-15(20)23-13(11)9-14(12)25-19(17,3)4/h5-9,17H,1-4H3/b10-5-/t17-/m0/s1

InChI Key

DSGFOFJMGIHJRZ-VTGFLYEISA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1C(=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C

Canonical SMILES

CC=C(C)C(=O)OC1C(=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C

Origin of Product

United States

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